4-Ethoxypyrimidine-5-carboxylic acid
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Overview
Description
4-Ethoxypyrimidine-5-carboxylic acid is a heterocyclic compound characterized by a five-membered pyrimidine ring structure. Its molecular formula is C7H8N2O3, and it has a molecular weight of 168.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxypyrimidine-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide under acidic conditions, followed by cyclization to form the pyrimidine ring . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and various alkyl halides are employed.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Scientific Research Applications
4-Ethoxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug synthesis.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-ethoxypyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Pyrimidine-5-carboxylic acid: Similar in structure but lacks the ethoxy group.
4-Methoxypyrimidine-5-carboxylic acid: Contains a methoxy group instead of an ethoxy group.
4-Chloropyrimidine-5-carboxylic acid: Contains a chlorine atom instead of an ethoxy group.
Uniqueness: 4-Ethoxypyrimidine-5-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its biological activity compared to similar compounds .
Properties
IUPAC Name |
4-ethoxypyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6-5(7(10)11)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYXOSDZKUNYBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538938 |
Source
|
Record name | 4-Ethoxypyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14005-39-1 |
Source
|
Record name | 4-Ethoxypyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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